

Application Notes and Protocols for the Synthesis of Agrochemicals

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Compound of Interest

Compound Name: *2-Amino-4-bromo-5-(trifluoromethyl)phenol*

CAS No.: *1613719-78-0*

Cat. No.: *B1380525*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and insights into the synthesis of several key agrochemicals, highlighting modern synthetic methodologies that emphasize efficiency, stereoselectivity, and green chemistry principles. The information is intended to aid researchers and professionals in the development of novel and effective crop protection agents.

Asymmetric Synthesis of (S)-Metolachlor: A Chiral Herbicide

(S)-Metolachlor is a widely used herbicide that controls a broad spectrum of annual grasses and certain broadleaf weeds. Its efficacy resides primarily in the (S)-enantiomer, making enantioselective synthesis a critical aspect of its production. The key step in the industrial synthesis is the asymmetric hydrogenation of an imine precursor.

Experimental Protocol: Asymmetric Hydrogenation for (S)-Metolachlor Synthesis

This protocol outlines the iridium-catalyzed asymmetric hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine) to produce the chiral amine precursor of (S)-metolachlor.

Materials:

- $[\text{Ir}(\text{COD})\text{Cl}]_2$ (di- μ -chloro-bis(1,5-cyclooctadiene)diiridium(I))
- (R,S)-Xyliphos ligand
- N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine)
- Tetrabutylammonium iodide (NBu_4I)
- Acetic acid
- Hydrogen gas (high pressure)
- Anhydrous, degassed solvent (e.g., methanol or a non-polar solvent)

Procedure:

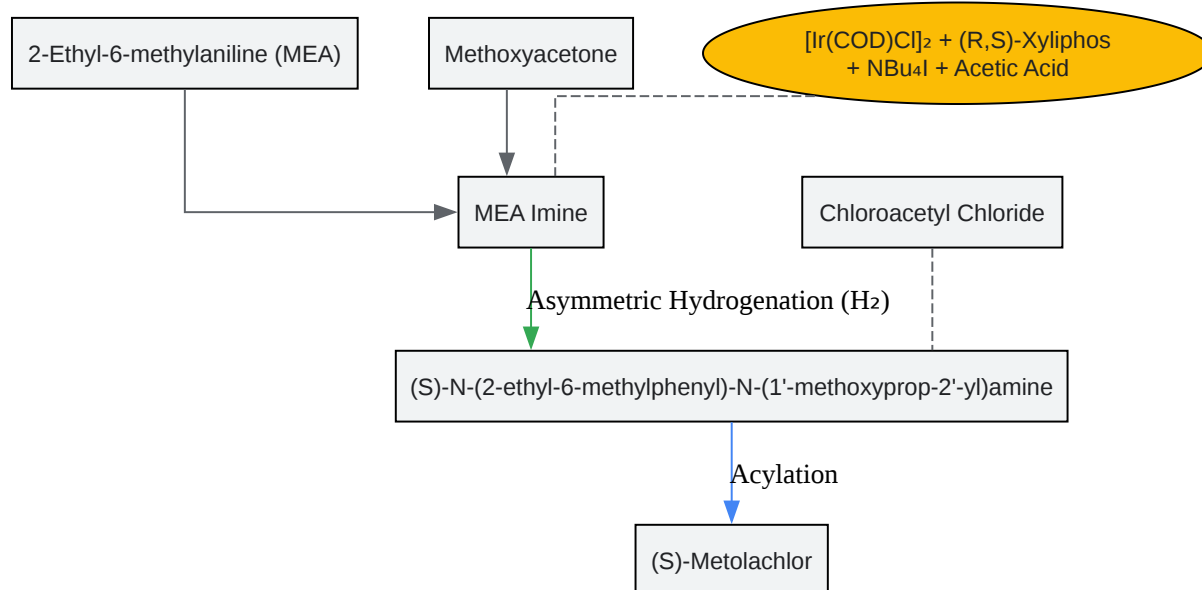
- **Catalyst Preparation:** In a glovebox, charge a high-pressure autoclave with $[\text{Ir}(\text{COD})\text{Cl}]_2$ and the (R,S)-Xyliphos ligand in the desired molar ratio (typically around 1:1.1 Ir:(R,S)-Xyliphos). Add the solvent and stir the mixture to form the catalyst precursor.
- **Reaction Setup:** To the autoclave containing the catalyst solution, add the MEA imine substrate, tetrabutylammonium iodide, and acetic acid.
- **Hydrogenation:** Seal the autoclave and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 bar).
- **Reaction:** Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir vigorously. Monitor the reaction progress by measuring hydrogen uptake.

- **Work-up:** After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the hydrogen. The resulting product, (S)-N-(2-ethyl-6-methylphenyl)-N-(1'-methoxyprop-2'-yl)amine, can be purified by distillation under reduced pressure.
- **Acylation:** The purified chiral amine is then acylated with chloroacetyl chloride in the presence of a base to yield (S)-metolachlor.

Quantitative Data for (S)-Metolachlor Synthesis

Parameter	Value	Reference
Substrate to Catalyst Ratio (S/C)	>1,000,000	[1]
Hydrogen Pressure	80 bar	[1]
Temperature	50°C	[1]
Enantiomeric Excess (ee)	90-93%	[2]
Overall Yield	High (specific values vary with process)	[3]

Logical Relationship of (S)-Metolachlor Synthesis



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Caption: Synthetic pathway of (S)-Metolachlor.

Synthesis of Mandipropamid: A Carboxylic Acid Amide Fungicide

Mandipropamid is a fungicide effective against oomycete pathogens. Its synthesis involves key steps such as the Henry and Cannizzaro reactions, followed by amide bond formation and O-propargylation.

Experimental Protocol: Synthesis of Mandipropamid

This protocol describes a protecting group-free synthesis of mandipropamid.[4][5]

Step 1: Synthesis of 4-(2-nitrovinyl)-2-methoxyphenol

- To a solution of vanillin in a suitable solvent, add nitromethane and a base (e.g., an amine).

- Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
- Upon completion, the product can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 4-(2-aminoethyl)-2-methoxyphenol

- In a flask, suspend lithium aluminum hydride (LiAlH_4) in anhydrous THF.
- Add a solution of 4-(2-nitrovinyl)-2-methoxyphenol in THF dropwise at 0°C .
- After the addition, reflux the mixture for several hours.
- Cool the reaction and quench carefully with water, followed by the addition of a base (e.g., NaHCO_3).
- Filter the mixture and concentrate the filtrate to obtain the crude amine, which can be purified by column chromatography.

Step 3: Synthesis of 2-(4-chlorophenyl)-2-hydroxyacetic acid

- This step can be achieved via a modified Cannizzaro reaction from 4-chloroacetophenone using selenium dioxide and a Lewis acid catalyst in a mixture of dioxane and water at elevated temperature.

Step 4: Amide Coupling

- To a solution of 2-(4-chlorophenyl)-2-hydroxyacetic acid in DMF, add HOBt and EDCI.
- After a short period, add 4-(2-aminoethyl)-2-methoxyphenol to the mixture.
- Stir the reaction at room temperature for several hours.
- Work-up involves pouring the reaction mixture into ice-cold water and extracting the product with an organic solvent.

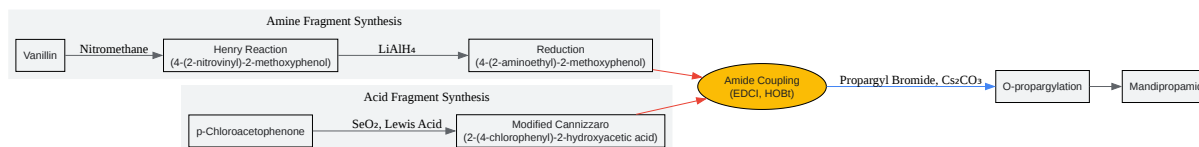
Step 5: O-propargylation to yield Mandipropamid

- To a solution of the amide from the previous step in DMF, add cesium carbonate (Cs_2CO_3) and propargyl bromide.
- Heat the suspension with stirring for a few hours.
- After completion, the reaction is worked up by pouring into water and extracting with an organic solvent. The final product is purified by column chromatography.

Quantitative Data for Mandipropamid Synthesis

Step	Reagents	Conditions	Yield	Reference
Henry Reaction	Vanillin, Nitromethane, Base	Room Temperature	~90%	[6]
Reduction	4-(2-nitrovinyl)-2- methoxyphenol, LiAlH_4	Reflux in THF	~73%	[6]
Amide Coupling	Amine, Carboxylic Acid, EDCI, HOBt	Room Temperature in DMF	~87%	[6]
O-propargylation	Amide, Propargyl bromide, Cs_2CO_3	60°C in DMF	~82%	[6]
Overall Yield	~43%	[7]		

Experimental Workflow for Mandipropamid Synthesis



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Caption: Workflow for the synthesis of Mandipropamid.

Synthesis of Pyraclostrobin: A Strobilurin Fungicide

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its synthesis involves several steps, including the formation of a pyrazole ring and subsequent etherification and carbamate formation.

Experimental Protocol: Synthesis of Pyraclostrobin

This protocol is a general guide based on common synthetic routes.^{[4][8]}

Step 1: Synthesis of 1-(4-chlorophenyl)-3-pyrazolone

- React p-chlorophenylhydrazine with an appropriate dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent.
- The cyclization is typically acid- or base-catalyzed.
- The resulting pyrazolone can be isolated by filtration and purified.

Step 2: Synthesis of N-methoxy-N-(2-bromomethylphenyl)carbamate

- This intermediate can be prepared from o-toluidine through a series of reactions including diazotization, hydroxylation, protection of the hydroxyl group, bromination of the methyl

group, and finally, carbamate formation.

Step 3: Etherification

- Dissolve 1-(4-chlorophenyl)-3-pyrazolone and N-methoxy-N-(2-bromomethylphenyl)carbamate in a solvent such as DMF or acetone.
- Add a base, such as potassium carbonate (K_2CO_3), to the mixture.
- Heat the reaction mixture to reflux for several hours.
- After the reaction, filter the mixture and remove the solvent.

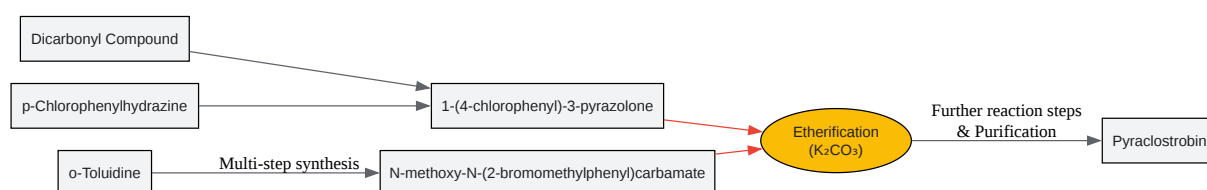
Step 4: Final Product Formation

- The crude product from the etherification step is then treated to form the final pyraclostrobin. This may involve a rearrangement or other modification depending on the specific synthetic route.
- Purification is typically achieved by recrystallization from a suitable solvent like methanol to yield pyraclostrobin as a solid.

Quantitative Data for Pyraclostrobin Synthesis

Step	Key Reagents	Conditions	Yield	Purity	Reference
Etherification	1-(4-chlorophenyl)-3-pyrazolone, N-methoxy-N-(2-bromomethylphenyl)carbamate, K ₂ CO ₃	Reflux in Acetone, 7 hours	83%	89.1%	[9]
Final Step (Methylation)	N-hydroxy intermediate, Trimethyl orthoacetate	10-80°C, 2-12 hours	>90%	>98.5%	[10]

Experimental Workflow for Pyraclostrobin Synthesis



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Caption: Synthetic overview of Pyraclostrobin.

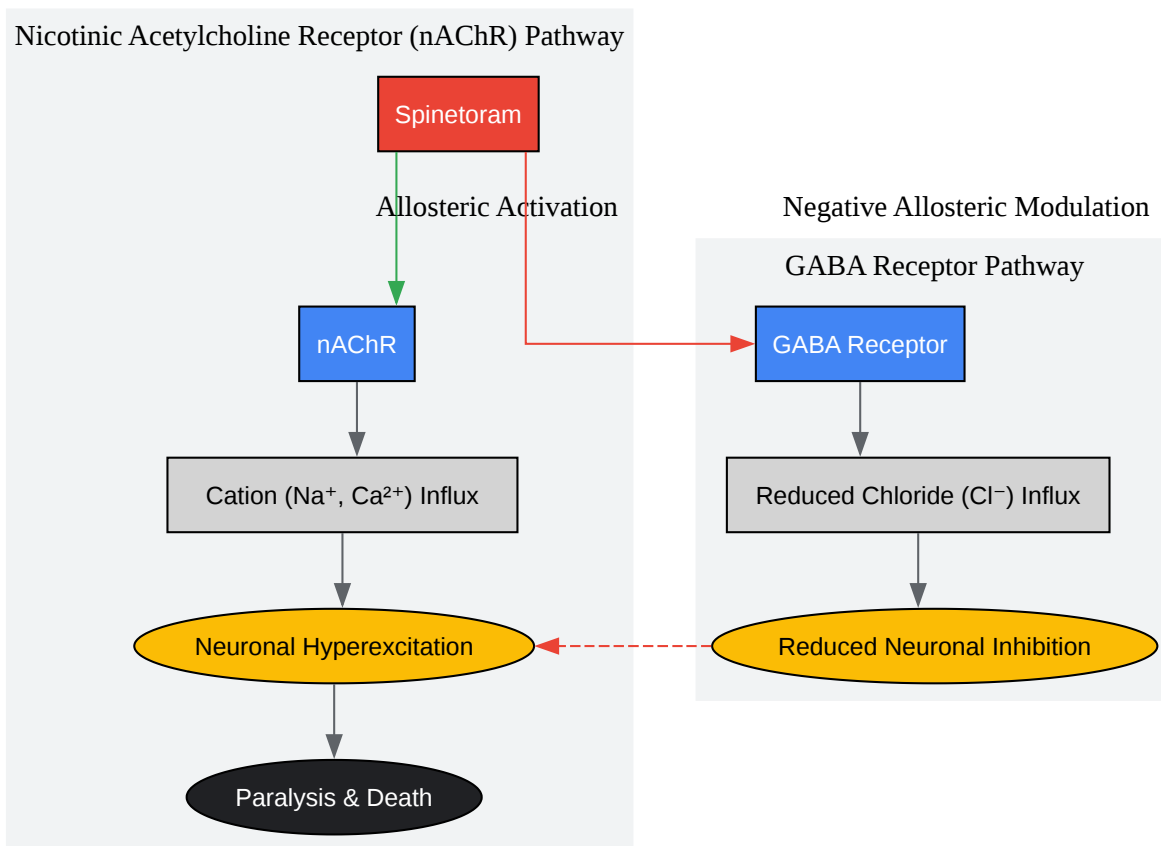
Mode of Action of Selected Agrochemicals

Understanding the mode of action of agrochemicals is crucial for their effective use and for the development of new compounds that can overcome resistance.

Spinetoram: A Spinosyn Insecticide

Spinetoram is a semi-synthetic insecticide derived from the fermentation of *Saccharopolyspora spinosa*. It acts on the insect's nervous system by targeting two different receptors: the nicotinic acetylcholine receptor (nAChR) and the gamma-aminobutyric acid (GABA) receptor.^{[11][12]}

- **Nicotinic Acetylcholine Receptor (nAChR):** Spinetoram allosterically activates nAChRs, leading to prolonged opening of the ion channel. This causes an influx of cations, leading to hyperexcitation of the neuron, involuntary muscle contractions, tremors, and ultimately paralysis and death of the insect.^{[13][14]}
- **GABA Receptor:** Spinetoram also acts as a negative allosteric modulator of GABA receptors. GABA is an inhibitory neurotransmitter. By inhibiting the action of GABA, spinetoram reduces the hyperpolarization of the neuron, contributing to the overall hyperexcitation of the nervous system.^{[6][15]}



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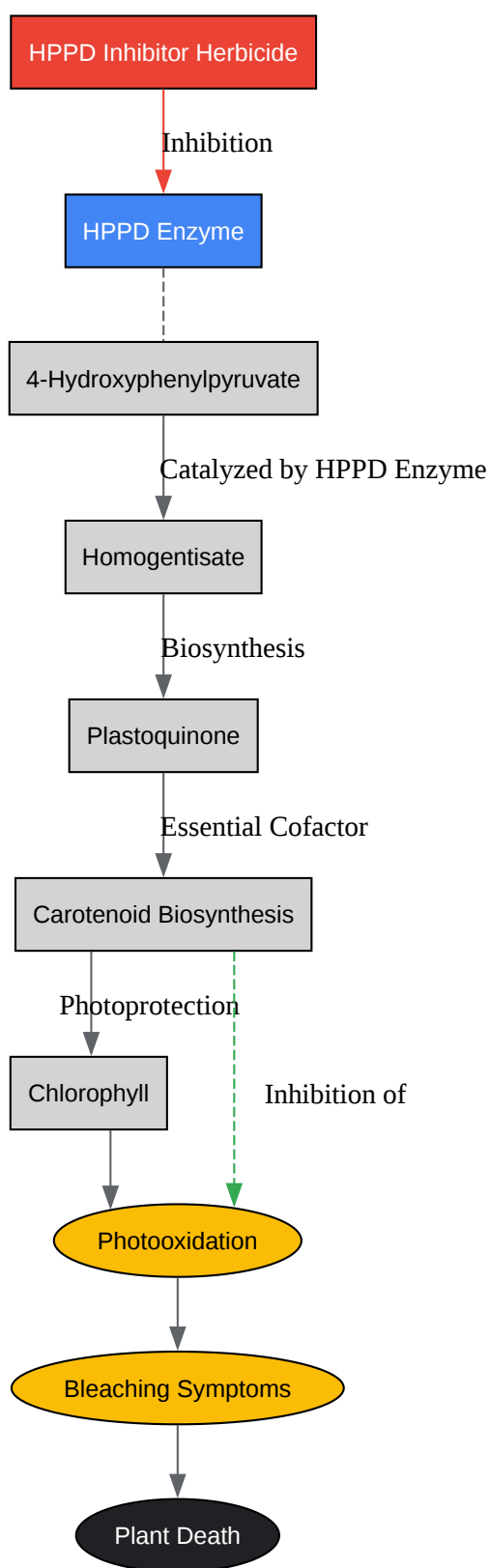
Caption: Dual mode of action of Spinetoram on insect neurons.

HPPD Inhibitor Herbicides

4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides are a class of bleaching herbicides. They block the activity of the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[16][17]

The inhibition of HPPD leads to a cascade of effects:

- Blockage of Homogentisate Synthesis: HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Inhibition of this step is the primary mode of action.^[18]
- Plastoquinone Depletion: Homogentisate is a precursor for the synthesis of plastoquinone, an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.
- Carotenoid Biosynthesis Inhibition: With depleted plastoquinone levels, carotenoid synthesis is halted. Carotenoids are vital for photoprotection of chlorophyll.
- Chlorophyll Degradation: In the absence of protective carotenoids, chlorophyll is rapidly degraded by photooxidation, leading to the characteristic bleaching symptoms (white or yellowing of plant tissues).
- Plant Death: The loss of chlorophyll and disruption of photosynthesis ultimately lead to the death of the plant.



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Caption: Mode of action of HPPD inhibitor herbicides.

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